Hexenal

Beschreibung

2-Hexenal is a natural product found in Camellia sinensis, Aethus indicus, and other organisms with data available.

2-Hexenal is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. 2-Hexenal is found in allspice. 2-Hexenal is used in perfumery and flavourings. 2-Hexenal belongs to the family of Medium-chain Aldehydes. These are An aldehyde with a chain length containing between 6 and 12 carbon atoms.

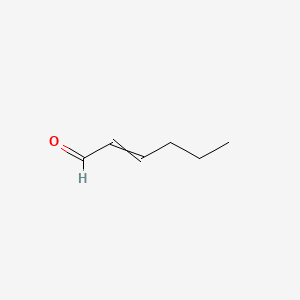

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-hex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h4-6H,2-3H2,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDOYVRWFFCFHM-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041425 | |

| Record name | (2E)-2-Hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS], Pale yellow to colourless oily liquid; Strong fruity, green, vegetable-like aroma | |

| Record name | 2-Hexenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-2-Hexenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18096 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

47.00 °C. @ 17.00 mm Hg | |

| Record name | 2-Hexenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in propylene glycol and most fixed oils; Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-Hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.841-0.848 | |

| Record name | 2-Hexenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

6.6 [mmHg] | |

| Record name | 2-Hexenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-2-Hexenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18096 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6728-26-3, 505-57-7, 1335-39-3 | |

| Record name | trans-2-Hexenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6728-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006728263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-hex-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hex-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JX3AIR1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hexenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the (Z)-3-Hexenal Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthesis of (Z)-3-hexenal, a key green leaf volatile (GLV) in plants. It details the enzymatic pathway, presents quantitative data on enzyme kinetics and product formation, and provides detailed experimental protocols for studying this pathway.

Introduction

(Z)-3-Hexenal is a C6 volatile aldehyde that belongs to the family of green leaf volatiles (GLVs). These compounds are responsible for the characteristic smell of freshly cut grass and are rapidly released by plants in response to tissue damage caused by herbivores or mechanical stress.[1][2][3] Beyond their contribution to plant aroma, GLVs play crucial roles in plant defense, acting as signaling molecules within the plant and in plant-to-plant communication, as well as attracting natural enemies of herbivores.[4][5] The biosynthesis of (Z)-3-hexenal is a rapid process, initiated within seconds of tissue damage, and is a key branch of the broader oxylipin pathway.[6][7]

The (Z)-3-Hexenal Biosynthesis Pathway

The synthesis of (Z)-3-hexenal is a two-step enzymatic cascade that occurs in the chloroplasts of plant cells.[1][6] The pathway is initiated by the release of polyunsaturated fatty acids from chloroplast membranes, primarily α-linolenic acid.

Step 1: Oxygenation by 13-Lipoxygenase (13-LOX)

The first committed step is the stereospecific oxygenation of α-linolenic acid (18:3) at the C-13 position by the enzyme 13-lipoxygenase (13-LOX).[8][9] This reaction incorporates molecular oxygen to form (13S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT).[1][10] Plant genomes often encode multiple LOX isoforms, with specific 13-LOXs being dedicated to the GLV pathway.[11][12]

Step 2: Cleavage by 13-Hydroperoxide Lyase (13-HPL)

The unstable 13-HPOT is then rapidly cleaved by 13-hydroperoxide lyase (13-HPL), a cytochrome P450 enzyme (CYP74B).[1][13] This cleavage results in the formation of the six-carbon aldehyde, (Z)-3-hexenal, and the twelve-carbon oxo-acid, 12-oxo-(Z)-9-dodecenoic acid.

Subsequent Metabolism of (Z)-3-Hexenal

(Z)-3-Hexenal is a highly reactive molecule and can be further metabolized into other GLVs. These subsequent reactions often occur in intact cells adjacent to the site of wounding.[6] Key transformations include:

-

Isomerization: (Z)-3-hexenal can be isomerized to the more stable (E)-2-hexenal ("leaf aldehyde"), a reaction that can occur spontaneously or be catalyzed by a (Z)-3:(E)-2-hexenal isomerase.[14]

-

Reduction: (Z)-3-hexenal can be reduced to (Z)-3-hexenol by alcohol dehydrogenases.[5]

-

Acylation: (Z)-3-hexenol can be further acylated to form (Z)-3-hexenyl acetate.[10]

If the initial substrate is linoleic acid (18:2), the pathway produces hexanal.[6]

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the key enzymes, 13-lipoxygenase and 13-hydroperoxide lyase, are crucial for understanding the efficiency and regulation of the (Z)-3-hexenal biosynthesis pathway. These parameters can vary significantly between plant species and even between different isoforms of the same enzyme within a single plant.

Table 1: Kinetic Parameters of Plant 13-Lipoxygenases

| Plant Species | Enzyme Isoform | Substrate | K_m_ (µM) | V_max_ (nmol·s⁻¹·mg protein⁻¹) | Reference |

| Arabidopsis thaliana | AtLOX2 | α-Linolenic Acid | 26.3 ± 2 | 4.4 ± 0.3 | [15] |

| Arabidopsis thaliana | AtLOX3 | α-Linolenic Acid | 10.5 ± 2.6 | 71 ± 2 | [15] |

| Arabidopsis thaliana | AtLOX4 | α-Linolenic Acid | 5.8 | 128 | [15][16] |

| Arabidopsis thaliana | AtLOX6 | α-Linolenic Acid | 1.2 ± 0.4 | 2.3 ± 0.2 | [15] |

| Soybean | VLX | Multiple | - | - | [17] |

Table 2: Biochemical Properties of Plant Hydroperoxide Lyases

| Plant Species | pH Optimum | Substrate Specificity | Reference |

| Watermelon | 6.0 - 6.5 | 13-hydroperoxides | [18] |

| Arabidopsis thaliana | - | Prefers 13-HPOT over 13-HPOD | [19] |

| Cucumber | - | 9/13-HPL activity | [20] |

| Tomato | 7.0 | 13-hydroperoxides | [17] |

Product Yield

The production of (Z)-3-hexenal is influenced by various factors, including the plant species, the type and extent of tissue damage, and environmental conditions.

Table 3: (Z)-3-Hexenal Production in Response to Different Stimuli

| Plant Species | Treatment | (Z)-3-Hexenal Yield (ng/g FW) | Reference |

| Zea mays (Maize) | Mechanical Wounding (pH 5) | 20,142 ± 4095 | [3] |

| Zea mays (Maize) | Mechanical Wounding (pH 6) | 19,347 ± 6272 | [3] |

| Zea mays (Maize) | Mechanical Wounding (pH 8) | 1531 ± 181 | [3] |

| Arabidopsis thaliana (Wt) | Intact | ~100 | [21] |

| Arabidopsis thaliana (Wt) | P. rapae infestation | ~1500 | [21] |

| Arabidopsis thaliana (Wt) | B. cinerea infection | ~1200 | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the (Z)-3-hexenal biosynthesis pathway.

Lipoxygenase (LOX) Activity Assay (Spectrophotometric)

This protocol is adapted from published methods and measures the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxide product.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing protease inhibitors)

-

Substrate solution (e.g., 10 mM sodium linoleate or linolenate)

-

Spectrophotometer capable of measuring at 234 nm

Procedure:

-

Enzyme Extraction:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in ice-cold extraction buffer.

-

Centrifuge the homogenate at 4°C to pellet cell debris.

-

Collect the supernatant containing the crude enzyme extract. Determine the protein concentration of the extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture in a quartz cuvette containing the extraction buffer and the substrate solution.

-

Initiate the reaction by adding a small volume of the enzyme extract to the reaction mixture.

-

Immediately monitor the increase in absorbance at 234 nm over time.

-

The initial linear rate of the reaction is used to calculate the enzyme activity.

-

Calculation of Activity:

LOX activity (units/mg protein) = (ΔA₂₃₄/min) / (ε × path length × mg protein in assay)

Where:

-

ΔA₂₃₄/min is the initial rate of absorbance change.

-

ε is the molar extinction coefficient of the hydroperoxide product (e.g., ~25,000 M⁻¹cm⁻¹).

-

Path length is the cuvette path length in cm.

Hydroperoxide Lyase (HPL) Activity Assay (Spectrophotometric)

This assay measures the decrease in absorbance at 234 nm as the hydroperoxide substrate is consumed by HPL.

Materials:

-

Plant tissue

-

Enzyme extraction materials (as for LOX assay)

-

13-HPOT or 13-HPOD substrate (can be synthesized enzymatically using LOX)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Follow the same procedure as for the LOX activity assay.

-

Enzyme Assay:

-

Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., 100 mM potassium phosphate, pH 6.5).

-

Add the 13-hydroperoxide substrate to the cuvette.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the decrease in absorbance at 234 nm over time.

-

Calculation of Activity:

HPL activity is calculated based on the rate of substrate consumption, using the same molar extinction coefficient as for the LOX assay.

Analysis of (Z)-3-Hexenal and other GLVs by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the collection and analysis of volatile compounds emitted from plant tissues.

Materials:

-

Plant material

-

Glass vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating)

-

GC-MS system

Procedure:

-

Sample Preparation and Volatile Collection:

-

Place a known weight of fresh plant material into a glass vial.

-

For analysis of wound-induced volatiles, damage the tissue immediately before sealing the vial.

-

Seal the vial with a septum cap.

-

Expose the SPME fiber to the headspace of the vial for a defined period to allow for the adsorption of volatiles.

-

-

GC-MS Analysis:

-

Retract the fiber into the needle and withdraw it from the vial.

-

Insert the SPME needle into the heated injection port of the GC-MS.

-

Extend the fiber to desorb the collected volatiles onto the GC column.

-

Run a suitable temperature program to separate the volatile compounds.

-

The mass spectrometer is used to identify and quantify the eluted compounds based on their mass spectra and retention times compared to authentic standards.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps to quantify the transcript levels of LOX and HPL genes.

Materials:

-

Plant tissue

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qRT-PCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for LOX, HPL, and one or more reference genes

-

qRT-PCR instrument

Procedure:

-

RNA Extraction and DNase Treatment:

-

Extract total RNA from plant tissue using a suitable kit or protocol.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Prepare the qRT-PCR reactions containing the cDNA template, gene-specific primers, and qRT-PCR master mix.

-

Run the reactions in a qRT-PCR instrument using a standard thermal cycling protocol.

-

Include no-template controls and no-reverse-transcriptase controls to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative expression of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).

-

Conclusion

The biosynthesis of (Z)-3-hexenal is a fundamental and rapidly activated pathway in plants, playing a critical role in their response to environmental stresses. A thorough understanding of the enzymes involved, their kinetics, and the regulation of the pathway is essential for research in plant defense mechanisms, crop improvement, and the development of natural flavor and fragrance compounds. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate this important biochemical pathway. Further research into the subcellular organization of the pathway and the interplay between different oxylipin branches will continue to advance our knowledge in this field.

References

- 1. mdpi.com [mdpi.com]

- 2. Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organizing the Chaos: Novel Insights into the Regulation of Z-3-Hexenal Production in Damaged Maize Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipoxygenases in plants--their role in development and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Processing of Airborne Green Leaf Volatiles for Their Glycosylation in the Exposed Plants [frontiersin.org]

- 11. Two closely related members of Arabidopsis 13‐lipoxygenases (13‐LOXs), LOX3 and LOX4, reveal distinct functions in response to plant‐parasitic nematode infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Four 13-lipoxygenases contribute to rapid jasmonate synthesis in wounded Arabidopsis thaliana leaves: a role for lipoxygenase 6 in responses to long-distance wound signals. [folia.unifr.ch]

- 13. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biochemical Characterization of 13-Lipoxygenases of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 16. squ.elsevierpure.com [squ.elsevierpure.com]

- 17. ias.ac.in [ias.ac.in]

- 18. Lipoxygenase and hydroperoxide lyase in germinating watermelon seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

trans-2-hexenal chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of trans-2-Hexenal

Introduction

trans-2-Hexenal, commonly known as leaf aldehyde, is an organic compound classified as an α,β-unsaturated aldehyde.[1] It is a key component of the "green leaf volatiles" (GLVs), which are released by plants upon tissue damage and are responsible for the characteristic smell of freshly cut grass.[2][3] This colorless to pale yellow liquid possesses a sharp, green, fruity aroma and is widely utilized in the flavor and fragrance industries to impart fresh, green notes to perfumes, foods, and beverages.[2][4][5] Beyond its sensory applications, trans-2-hexenal is a reactive molecule and a versatile intermediate in organic synthesis. Its biological activities, including antifungal properties and its role in plant signaling, make it a subject of interest for researchers in agriculture and drug development.[2][6][7] This guide provides a comprehensive overview of the chemical properties, reactivity, and relevant experimental protocols for trans-2-hexenal.

Chemical and Physical Properties

trans-2-Hexenal is a C6 aldehyde characterized by a carbon-carbon double bond in the trans configuration between the second and third carbon atoms.[1] This conjugated system, involving the double bond and the aldehyde group, dictates many of its physical and chemical properties.[8]

Table 1: Physical and Chemical Properties of trans-2-Hexenal

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O | [1][2][3] |

| Molecular Weight | 98.14 g/mol | [2][3][9] |

| Appearance | Clear, colorless to pale yellow liquid | [2][3][4] |

| Odor | Sharp, green, leafy, fruity | [2][4] |

| Boiling Point | 47 °C at 17 mmHg | [2][3][4] |

| Density | 0.841 - 0.848 g/cm³ at 25 °C | [2][3][4] |

| Refractive Index (n²⁰/D) | 1.443 - 1.449 | [3][4] |

| Vapor Pressure | 6.6 mmHg | [2][3] |

| Solubility | Very slightly soluble in water; soluble in organic solvents like ethanol and propylene glycol. | [1][3][10] |

| CAS Number | 6728-26-3 | [2] |

Reactivity and Reaction Mechanisms

The reactivity of trans-2-hexenal is dominated by the presence of the α,β-unsaturated aldehyde functional group. This arrangement allows for several key reaction types, including oxidation, reduction, and nucleophilic additions (both 1,2- and 1,4-additions).[8]

Caption: Overview of the primary reaction pathways for trans-2-hexenal.

Oxidation

The aldehyde group of trans-2-hexenal can be oxidized to a carboxylic acid, forming trans-2-hexenoic acid. This is a common reaction for aldehydes.[8] Atmospheric oxidation studies have shown that trans-2-hexenal reacts with Cl atoms, leading to the formation of products such as butanal, 2-chlorohexenal, and trans-2-hexenoic acid.[11][12]

Reduction

Reduction of trans-2-hexenal can yield different products depending on the reducing agent and reaction conditions. Selective reduction of the aldehyde group produces the corresponding allylic alcohol, trans-2-hexen-1-ol. More powerful reducing agents can reduce both the aldehyde and the carbon-carbon double bond to yield hexanol.[8]

Michael Addition (Conjugate Addition)

Due to the conjugated system, trans-2-hexenal is an excellent Michael acceptor. Nucleophiles can attack the β-carbon (C4) in a conjugate or 1,4-addition reaction.[8][13] This is a thermodynamically controlled process favored by soft nucleophiles like enolates, amines, and thiols.[14]

A biologically significant example is the reaction of trans-2-hexenal with glutathione (GSH), a tripeptide thiol present in cells. The thiol group of GSH acts as a nucleophile, adding to the β-carbon of trans-2-hexenal to form 3-S-glutathionylhexanal.[15] This reaction is a detoxification pathway and forms precursors to important aroma compounds in wine.[15]

Stability and Hazards

trans-2-Hexenal is a flammable liquid.[2][16] It is sensitive to heat and light and can oxidize at high temperatures, so it should be stored in a cool, dark place, often under an inert gas.[10][17] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[17][18] Toxicological data indicates it is harmful if swallowed and toxic in contact with skin.[2][16] It is also classified as a skin sensitizer and can cause serious eye irritation.[3][16]

Biological Significance and Signaling Pathways

Biosynthesis via the Lipoxygenase (LOX) Pathway

trans-2-Hexenal is synthesized in plants through the lipoxygenase (LOX) pathway, which is activated in response to wounding.[6][19] The process starts with the oxygenation of polyunsaturated fatty acids like α-linolenic acid (18:3).

-

Lipoxygenase (LOX) catalyzes the oxygenation of α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[19]

-

Hydroperoxide Lyase (HPL) then cleaves 13-HPOT into cis-3-hexenal.[6][19]

-

cis-3-Hexenal is unstable and spontaneously isomerizes to the more thermodynamically stable trans-2-hexenal.[6]

Caption: The lipoxygenase (LOX) pathway for the biosynthesis of trans-2-hexenal.

Role in Plant Defense and Signaling

As a green leaf volatile, trans-2-hexenal functions as an airborne signaling molecule. It can induce defense responses in the same plant or neighboring plants.[2] It has also been shown to possess antifungal properties, inhibiting the growth of pathogenic fungi, and plays a role in mediating plant-insect interactions.[2][6]

Reactivity with Biological Nucleophiles

The electrophilic nature of trans-2-hexenal allows it to react with biological nucleophiles. It has been shown to be mutagenic and genotoxic in vitro, reacting with deoxyguanosine in DNA to form exocyclic adducts (Hex-PdG).[20] This highlights its potential toxicological effects and is an important consideration for drug development professionals.

Experimental Protocols

Synthesis of trans-2-Hexenal

Several methods for synthesizing trans-2-hexenal have been reported.

Method 1: Condensation of n-Butyraldehyde and Vinyl Ethyl Ether This two-step method involves a Prins cyclization followed by hydrolysis.[4][10]

-

Prins Cyclization: n-Butyraldehyde is reacted with vinyl ethyl ether in the presence of a catalyst like boron trifluoride or an acidic ionic liquid. The mixture is stirred for 1-6 hours at 20-45 °C.[4][10]

-

Hydrolysis: The resulting cyclized intermediate is then hydrolyzed using a dilute acid (e.g., sulfuric acid) to yield crude trans-2-hexenal.[4]

-

Purification: The crude product is purified by distillation under reduced pressure.[10]

Caption: A typical workflow for the synthesis and purification of trans-2-hexenal.

Method 2: Oxidation of trans-2-Hexen-1-ol trans-2-Hexenal can also be synthesized by the oxidation of trans-2-hexen-1-ol using an oxidizing agent like manganese dioxide or through biocatalytic methods employing alcohol oxidases.[4][10][21]

Analytical Methods

Gas Chromatography (GC) GC is commonly used for the analysis and quantification of trans-2-hexenal.

-

Protocol Example: Reaction mixtures can be extracted with ethyl acetate, dried with magnesium sulfate, and analyzed on a CP-wax 52 CB GC column (50 m × 0.53 m × 2 µm). An internal standard such as dodecane can be used for quantification.[21]

-

GC Method: 60 °C for 3 min; ramp at 30 °C/min to 105 °C; hold at 105 °C for 7 min; ramp at 30 °C/min to 250 °C; hold at 250 °C for 1 minute.[21]

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) A highly sensitive LC/MS/MS method has been developed for the quantification of trans-2-hexenal-derived DNA adducts (Hex-PdG).[20]

-

Protocol Outline:

-

DNA samples are purified using centrifuge filtration and solid-phase extraction.

-

An isotopically labeled internal standard ([¹³C₄¹⁵N₂]Hex-PdG) is used for accurate quantification.

-

Analysis is performed by LC/MS/MS in the selected reaction monitoring (SRM) mode.[20]

-

SRM transitions monitored are m/z 366.2 → 250.2 for Hex-PdG and m/z 372.2 → 256.2 for the internal standard.[20]

-

Conclusion

trans-2-Hexenal is a molecule of significant interest due to its widespread use in the flavor and fragrance industries and its important biological roles. Its chemical reactivity, centered on the α,β-unsaturated aldehyde moiety, allows for a variety of chemical transformations and also underlies its interactions with biological systems. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, reactivity, and analytical methods is crucial for its effective application in synthesis, for studying its biological impact, and for assessing its toxicological profile.

References

- 1. CAS 6728-26-3: trans-2-Hexenal | CymitQuimica [cymitquimica.com]

- 2. trans-2-Hexenal - Wikipedia [en.wikipedia.org]

- 3. trans-2-Hexenal | C6H10O | CID 5281168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TRANS-2-HEXENAL | 6728-26-3 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Hexenal, (E)- [webbook.nist.gov]

- 10. CN108752177B - Method for synthesizing trans-2-hexenal - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Michael Addition [organic-chemistry.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. axxence.de [axxence.de]

- 17. chemicalbook.com [chemicalbook.com]

- 18. dcfinechemicals.com [dcfinechemicals.com]

- 19. Biosynthesis of trans-2-hexenal in response to wounding in strawberry fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. LC/MS/MS method for the quantitation of trans-2-hexenal-derived exocyclic 1,N(2)-propanodeoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. BJOC - Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor [beilstein-journals.org]

An In-depth Technical Guide to Hexenal Isomers and Their Characteristic Odors

For Researchers, Scientists, and Drug Development Professionals

Hexenal, a C6 unsaturated aldehyde, and its isomers are pivotal compounds in the fields of chemical ecology, food science, and fragrance chemistry. As prominent members of the green leaf volatiles (GLVs), they are largely responsible for the characteristic aroma of freshly cut grass and damaged plant tissues. Beyond their sensory properties, these molecules play crucial roles in plant defense signaling and have potential applications in agriculture and medicine. This technical guide provides a comprehensive overview of hexenal isomers, their distinct odor profiles, detailed experimental protocols for their analysis, and an exploration of their biological significance.

Physicochemical Properties and Odor Characteristics of Hexenal Isomers

The position and geometry of the double bond in the hexenal molecule give rise to a variety of isomers, each with a unique odor profile and potency. The most well-studied isomers are (Z)-3-hexenal and (E)-2-hexenal, often referred to as leaf aldehyde.

Table 1: Odor Characteristics and Thresholds of Hexenal Isomers

| Isomer | Common Name | Odor Description | Odor Threshold (in air) |

| (Z)-3-Hexenal | Leaf Aldehyde | Intense, sharp green, freshly cut grass, leafy, slightly fruity (apple)[1][2][3] | 0.25 ppb[3] |

| (E)-2-Hexenal | Leaf Aldehyde | Powerful, green, fruity (apple-like), pungent, slightly fatty[4][5][6] | 17 ppb[3] |

| (E)-3-Hexenal | - | Natural green, fruity, apple-like[7] | Not widely reported |

| (Z)-2-Hexenal | - | Green, leafy, apple-like[8] | Not widely reported |

| 4-Hexenal Isomers | - | Green, fatty[9] | Not widely reported |

| 5-Hexenal | - | General aldehyde-like odor | Not widely reported |

Note: Odor thresholds can vary depending on the experimental methodology and the purity of the compound.

Biosynthesis and Signaling Pathways of Hexenal Isomers in Plants

Hexenal isomers are synthesized in plants primarily through the lipoxygenase (LOX) pathway, which is activated in response to tissue damage. This pathway is a critical component of the plant's defense mechanism.

Biosynthesis of Hexenal Isomers

The biosynthesis of (Z)-3-hexenal begins with the release of α-linolenic acid from chloroplast membranes. The enzyme lipoxygenase (LOX) then oxygenates α-linolenic acid to form 13-hydroperoxylinolenic acid. This intermediate is subsequently cleaved by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal[4][10]. (Z)-3-hexenal is unstable and can be enzymatically or spontaneously isomerized to the more stable (E)-2-hexenal[11].

Plant Defense Signaling Activated by Hexenals

Upon their release, hexenals act as signaling molecules, both within the damaged plant and to neighboring plants, to activate defense responses. While a specific receptor for green leaf volatiles has not yet been definitively identified, their perception initiates a signaling cascade that involves changes in membrane potential, ion fluxes (Ca²⁺), and the generation of reactive oxygen species (ROS)[1][12]. This leads to the activation of downstream signaling pathways, most notably the jasmonic acid (JA) pathway. The activation of the JA pathway involves the degradation of JAZ repressor proteins, leading to the activation of transcription factors such as MYC2. Other transcription factors, including WRKY40 and WRKY6, have also been shown to be involved in the response to (E)-2-hexenal[7]. The culmination of this signaling is the expression of defense-related genes, leading to the production of protective compounds and other defense responses.

Experimental Protocols

Accurate analysis of hexenal isomers and their sensory properties requires carefully designed and executed experimental protocols.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the separation and identification of volatile compounds like hexenal isomers.

Experimental Workflow for GC-MS Analysis of Hexenals

Methodology:

-

Sample Preparation:

-

For liquid samples (e.g., fruit juice, plant extracts), Solid Phase Microextraction (SPME) is a common and effective technique.

-

Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatility compounds.

-

Extraction: The sample is placed in a sealed vial and heated (e.g., 40-60 °C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.

-

-

Gas Chromatography (GC) Parameters:

-

Injector: The SPME fiber is desorbed in the GC inlet, typically in splitless mode to maximize the transfer of analytes to the column. Inlet temperature is usually set around 250 °C.

-

Column: A polar capillary column, such as one with a polyethylene glycol stationary phase (e.g., DB-WAX or HP-INNOWAX), is suitable for separating these aldehydes. For chiral separation of isomers, a cyclodextrin-based chiral column may be necessary.

-

Oven Program: A typical temperature program might start at 40 °C, hold for 2-5 minutes, then ramp at 5-10 °C/min to 220-240 °C, and hold for 5-10 minutes.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Full scan mode (e.g., m/z 35-350) is used for identification by comparing mass spectra to libraries (e.g., NIST, Wiley). Selected Ion Monitoring (SIM) mode can be used for targeted quantification of specific isomers to enhance sensitivity.

-

Sensory Analysis: Gas Chromatography-Olfactometry (GC-O) and Descriptive Sensory Panels

GC-O combines the separation power of GC with the human nose as a detector to identify odor-active compounds. Descriptive sensory panels provide quantitative data on the perceived aroma attributes.

Methodology for GC-Olfactometry (GC-O):

-

Instrumentation: A GC-MS system is equipped with an effluent splitter that directs a portion of the column effluent to the MS detector and the other portion to a heated sniffing port.

-

Panelist Training: Panelists are trained to recognize and describe a wide range of standard aroma compounds.

-

Analysis: As compounds elute from the GC column, a trained panelist sniffs the effluent at the sniffing port and records the perceived odor, its intensity, and the retention time.

-

Data Analysis: The olfactometry data is aligned with the MS data to identify the compounds responsible for specific aromas.

Methodology for Descriptive Sensory Panel:

-

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained over several sessions to develop a consensus vocabulary (lexicon) for describing the aromas of the samples. Reference standards for each aroma attribute are used for training.

-

Sample Preparation: The hexenal isomers are diluted to a standardized concentration in an odorless solvent (e.g., mineral oil or water with a non-volatile solvent).

-

Evaluation: Samples are presented to the panelists in a controlled environment. Panelists rate the intensity of each aroma attribute on a structured scale (e.g., a 15-point line scale).

-

Data Analysis: The intensity ratings are analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory profiles of the isomers.

Synthesis of Hexenal Isomers

The synthesis of specific hexenal isomers is often necessary for research purposes, as they may not all be commercially available in high purity.

-

(Z)-3-Hexenal: Can be synthesized by the oxidation of (Z)-3-hexen-1-ol using reagents such as pyridinium chlorochromate (PCC) in dichloromethane.

-

(E)-2-Hexenal: A common industrial synthesis involves the aldol condensation of butanal with acetaldehyde, followed by dehydration[13]. Another method is the oxidation of (E)-2-hexen-1-ol.

-

5-Hexenal: Can be prepared by the Swern oxidation of 5-hexen-1-ol.

Conclusion

The isomers of hexenal are a fascinating group of compounds with significant implications for our understanding of plant biology, food chemistry, and sensory science. Their distinct odor profiles, arising from subtle structural differences, highlight the remarkable specificity of the olfactory system. The experimental protocols detailed in this guide provide a framework for the accurate analysis of these compounds, which is essential for advancing research in these fields. Further investigation into the specific receptors for hexenals in plants and the detailed molecular mechanisms of their action will undoubtedly open new avenues for the development of novel crop protection strategies and innovative flavor and fragrance applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chem 13 News Magazine Online Archives | Centre for Advanced Science Education | University of Waterloo [uwaterloo.ca]

- 4. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green Leaf Volatiles in Plant Signaling and Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. scent.vn [scent.vn]

- 9. biorxiv.org [biorxiv.org]

- 10. Identification of a Hexenal Reductase That Modulates the Composition of Green Leaf Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Hexenal|Green Leaf Volatile|Research Chemical [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. dlg.org [dlg.org]

Natural Sources of cis-3-Hexenal in Vegetables: A Technical Guide

Abstract

cis-3-Hexenal, also known as (Z)-3-hexenal or "leaf aldehyde," is a C6 volatile organic compound (VOC) renowned for its characteristic intense aroma of freshly cut grass. This compound is a key component of the "green leaf volatiles" (GLVs) group, which are rapidly released by plant tissues upon mechanical damage or herbivory. In vegetables, cis-3-hexenal is a significant contributor to the fresh, green aroma profile and also plays a role in plant defense signaling. This technical guide provides an in-depth overview of the natural occurrence of cis-3-hexenal in common vegetables, its biosynthetic pathway, quantitative data, and detailed experimental protocols for its analysis.

Introduction

cis-3-Hexenal (C₆H₁₀O) is an unsaturated aldehyde that is biosynthesized in small amounts by most plants.[1] Its potent and distinctive "green" aroma makes it a critical component of the flavor profile of many fresh vegetables. The compound is formed through the lipoxygenase (LOX) pathway when plant cells are ruptured, initiating a cascade of enzymatic reactions.[1] Beyond its sensory impact, cis-3-hexenal and other GLVs are involved in plant defense mechanisms, acting as signals to attract predators of herbivores.[2] This guide focuses on the vegetable sources of this important volatile, providing quantitative data and the technical methodologies required for its study.

Biosynthesis of cis-3-Hexenal

The formation of cis-3-hexenal is initiated by the disruption of plant cell membranes, which releases polyunsaturated fatty acids. The primary precursor for cis-3-hexenal is α-linolenic acid. The biosynthetic process involves two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL).[1]

-

Lipoxygenase (LOX) Action : Released α-linolenic acid is oxygenated by the enzyme 13-lipoxygenase. This reaction forms 13(S)-hydroperoxy-9,12,15-octadecatrienoic acid (13-HPOT).

-

Hydroperoxide Lyase (HPL) Action : The 13-HPOT intermediate is then rapidly cleaved by hydroperoxide lyase, a cytochrome P450 enzyme (CYP74B).[1] This cleavage yields two fragments: the 6-carbon cis-3-hexenal and the 12-carbon 12-oxo-(cis)-9-dodecenoic acid.

cis-3-Hexenal is relatively unstable and can quickly isomerize to the more stable trans-2-hexenal or be reduced by alcohol dehydrogenase (ADH) to form cis-3-hexen-1-ol (leaf alcohol).[3]

References

The Dual Language of Defense: Hexenal's Role in Plant-Insect Communication

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the intricate chemical warfare between plants and herbivorous insects, a class of volatile organic compounds known as green leaf volatiles (GLVs) plays a pivotal role. Among these, hexenal and its isomers, particularly (Z)-3-hexenal and (E)-2-hexenal, are rapidly released upon plant tissue damage and act as crucial signaling molecules. This technical guide provides a comprehensive overview of the multifaceted role of hexenal in mediating plant-insect interactions, from its biosynthesis and perception to its influence on insect behavior and its potential applications in crop protection and drug development.

Hexenal Biosynthesis and Release in Plants

Hexenals are synthesized in plants through the lipoxygenase (LOX) pathway, which is initiated by mechanical damage, such as herbivore feeding.[1][2] Linolenic acid, released from chloroplast membranes, is oxygenated by 13-lipoxygenase to form a hydroperoxide.[2] This intermediate is then cleaved by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal.[1][2][3] This initial product can then be isomerized to (E)-2-hexenal, either spontaneously or enzymatically by a (Z)-3:(E)-2-hexenal isomerase.[1][4][5] Further enzymatic modifications can lead to the production of corresponding alcohols (hexenols) and esters (hexenyl acetates), creating a complex blend of GLVs that contribute to the characteristic "green" odor of damaged plants.[2][6]

Insect Perception of Hexenal: A Tale of Attraction and Repulsion

Insects perceive hexenal and other volatiles through specialized olfactory sensory neurons housed in sensilla on their antennae and maxillary palps.[7] The detection of these aldehydes can trigger a range of behavioral responses, which are often dose-dependent and species-specific.

At low concentrations, hexenals can act as attractants, guiding insects to potential host plants. For instance, (E)-2-hexenal has been shown to attract the common bed bug, Cimex lectularius, at low doses.[8] Conversely, at high concentrations, these same compounds can function as repellents or alarm signals, deterring herbivores or signaling the presence of danger.[8][9][10] This dual functionality highlights the complexity of chemical communication in these interactions.

Hexenal in Plant Defense: Direct and Indirect Mechanisms

The release of hexenal is a key component of a plant's defense strategy, operating through both direct and indirect mechanisms.

Direct Defense: Hexenal can have direct negative effects on insect herbivores. Studies have shown that incorporating (Z)-3-hexenal into the diet of the beet armyworm (Spodoptera exigua) can significantly impact its growth and development.[1][11] This toxicity is thought to arise from the reactivity of the aldehyde group, which can form Schiff bases with amino groups in dietary proteins, reducing their nutritional value.[1]

Indirect Defense: Hexenal also plays a crucial role in indirect defense by attracting natural enemies of herbivores, such as parasitic wasps and predatory insects.[6] This "cry for help" can lead to increased predation or parasitism of the attacking herbivores, thereby reducing the damage to the plant. The blend of GLVs released, including the ratio of different hexenal isomers, can provide specific information to these natural enemies, guiding them to their prey.[6]

Plant-Plant Communication: Airborne hexenal can also act as a signal to neighboring plants, priming their defenses in anticipation of a potential threat.[12] Upon perception of these volatile cues, nearby plants can activate their own defense-related genes and pathways, leading to a more rapid and robust response upon actual attack.[12][13] Recent research has shown that (Z)-3-hexenal and (E)-2-hexenal can trigger a rapid calcium signaling cascade in neighboring plants, acting as a molecular alarm bell.[12]

Quantitative Data on Hexenal-Mediated Interactions

The following tables summarize key quantitative data from various studies on the effects of hexenal in plant-insect interactions.

Table 1: Electrophysiological Responses of Insects to Hexenals

| Insect Species | Compound | Assay Type | Response Metric | Result | Reference |

| Spodoptera exigua | (Z)-3-Hexenal | EAG | Relative Amplitude | High | [9] |

| Cimex lectularius | (E)-2-Hexenal | Behavioral | Attraction (low dose) | Significant | [9] |

| Cimex lectularius | (E)-2-Hexenal | Behavioral | Repellency (high dose) | Significant | [9] |

| Locusta migratoria | (E)-2-Hexenal | Extracellular Recording | Dose-dependent response | Observed | [9] |

| Liriomyza sativae | (Z)-3-Hexenol | EAG | Relative Amplitude | Higher than hexenal | [6] |

Table 2: Behavioral Responses of Insects to Hexenals

| Insect Species | Compound | Assay Type | Response | Result | Reference |

| Spodoptera frugiperda | Hexanal | Y-maze Olfactometer | Attraction | Significant at 10 & 100 µg | [9] |

| Spodoptera exigua | (Z)-3-Hexenal | Feeding Assay | Reduced Performance | Significant | [1][11] |

| Plutella xylostella | (E)-2-Hexenal | Feeding Trial | Reduced larval weight and length | Significant | [13] |

| Sitophilus granarius | (E)-2-Hexenal | Two-choice pitfall bioassay | Repellency | Significant | [14] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research in chemical ecology. Below are protocols for key experiments used to study the role of hexenal in plant-insect communication.

Protocol 1: Volatile Collection and Analysis from Damaged Plants

This protocol outlines the collection of airborne volatiles from plants using the solid-phase microextraction (SPME) technique followed by analysis with gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Live plants

-

SPME fiber (e.g., 50/30 µm DVB/Carboxen/PDMS)

-

Glass sampling tubes or chambers

-

GC-MS system with a suitable column (e.g., Stabiliwax)

-

Forceps or other tools for mechanical wounding

Procedure:

-

Enclose a single leaf or the entire plant in a glass tube or chamber.

-

Mechanically wound the leaf tissue using forceps.

-

Expose the SPME fiber to the headspace of the enclosure for a defined period (e.g., 30-60 minutes) at room temperature.[4]

-

Retract the fiber and immediately insert it into the injection port of the GC-MS.

-

Desorb the collected volatiles in the injector port (splitless mode is often used for higher sensitivity).[4]

-

Run a temperature program on the GC column to separate the volatile compounds (e.g., start at 40°C, hold for 1 min, then ramp up to 180°C).[4]

-

Identify the compounds based on their mass spectra by comparing them to a spectral library (e.g., NIST) and their retention times by comparing to authentic standards.

-

Quantify the compounds by comparing their peak areas to those of known amounts of internal or external standards.

Protocol 2: Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds, providing an indication of which compounds the insect can detect.[15]

Materials:

-

Live, immobilized insect

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Saline solution (e.g., Ringer's solution)

-

Silver wires

-

High-impedance amplifier

-

Data acquisition system

-

Odor delivery system (e.g., a continuous stream of humidified air with a port for injecting odor stimuli)

-

Test compounds dissolved in a solvent (e.g., hexane or paraffin oil)

Procedure:

-

Immobilize the insect (e.g., in a pipette tip with the head exposed).

-

Excise one antenna at the base.

-

Place the cut end of the antenna in contact with the reference electrode (a glass capillary filled with saline solution and a silver wire).[9]

-

Bring the tip of the antenna into contact with the recording electrode of the same type.[9]

-

Pass a continuous stream of humidified, purified air over the antenna.[9]

-

Inject a defined volume of air containing the test compound at a specific concentration into the airstream.[9]

-

Record the amplified voltage difference between the two electrodes. The negative deflection in the potential following the stimulus is the EAG response.[9]

-

Use a solvent blank and a standard reference compound as controls to ensure the reliability of the responses.[9]

-

Analyze the amplitude of the EAG responses to different compounds and concentrations.

Protocol 3: Two-Choice Behavioral Assay (Y-maze Olfactometer)

This assay is used to determine the preference or aversion of an insect to a particular odor.

Materials:

-

Y-maze olfactometer

-

Air pump to create a controlled airflow

-

Flow meters

-

Charcoal filter for purifying the air

-

Odor sources (test compound and control) applied to a dispenser (e.g., filter paper)

-

Insects to be tested

Procedure:

-

Set up the Y-maze olfactometer with a continuous, controlled airflow through both arms.

-

Place the odor source (filter paper with the test compound) in one arm and a control (filter paper with solvent only) in the other arm.

-

Introduce a single insect at the base of the Y-maze.

-

Observe the insect's behavior and record which arm it chooses and the time it spends in each arm.

-

Repeat the experiment with multiple insects to obtain statistically significant data.

-

Randomize the position of the odor and control arms between trials to avoid positional bias.

-

Analyze the data to determine if there is a significant preference for the arm with the test compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in hexenal-mediated communication can aid in understanding these interactions.

Caption: Biosynthesis pathway of hexenal and related green leaf volatiles in plants.

Caption: Generalized insect olfactory signaling pathway for the detection of hexenal.

Caption: Experimental workflow for Electroantennography (EAG) analysis.

Conclusion and Future Directions

Hexenal and its related GLVs are central to the chemical dialogue between plants and insects. Their roles as attractants, repellents, toxins, and signals for both indirect defense and plant-plant communication underscore their ecological significance. For researchers in drug development and crop protection, understanding the intricacies of hexenal-mediated interactions offers exciting opportunities. The development of novel pest management strategies could involve the use of synthetic hexenal as a repellent or as a component in "push-pull" systems that manipulate insect behavior. Furthermore, elucidating the specific receptors and signaling pathways involved in hexenal perception in insects could pave the way for the design of highly selective and environmentally benign insecticides. Continued research into the molecular mechanisms underlying the biosynthesis, perception, and downstream effects of hexenal will undoubtedly uncover new avenues for harnessing the power of chemical ecology for practical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber [frontiersin.org]

- 6. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ars.usda.gov [ars.usda.gov]

- 9. benchchem.com [benchchem.com]

- 10. Studies on chemical ecology of the heteropteran scent gland components [jstage.jst.go.jp]

- 11. Reactivity of Z-3-Hexenal with Amino Groups Provides a Potential Mechanism for Its Direct Effects on Insect Herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. forbes.com [forbes.com]

- 13. The WRKY46–MYC2 module plays a critical role in E-2-hexenal-induced anti-herbivore responses by promoting flavonoid accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

Hexenal as a Green Leaf Volatile: A Technical Guide for Researchers

An in-depth exploration of the biosynthesis, signaling, and multifaceted roles of hexenal in plant biology and beyond, providing a technical resource for researchers, scientists, and drug development professionals.

Introduction

Green Leaf Volatiles (GLVs) are a class of biogenic volatile organic compounds (VOCs) released from plant tissues upon mechanical damage or herbivore attack. These molecules, primarily C6 aldehydes, alcohols, and their esters, are responsible for the characteristic smell of freshly cut grass. Among the most prominent and reactive GLVs is hexenal, which exists in several isomeric forms, primarily (Z)-3-hexenal and (E)-2-hexenal. Initially perceived as simple byproducts of cellular damage, hexenals are now recognized as potent signaling molecules with critical roles in plant defense, communication, and interactions with other organisms. This technical guide provides a comprehensive overview of the biosynthesis of hexenal, its role as a signaling molecule, and its diverse biological activities, supported by quantitative data and detailed experimental methodologies.

Biosynthesis of Hexenal: The Lipoxygenase (LOX) Pathway

The production of hexenal in plants is a rapid process, initiated within seconds of tissue damage.[1] It is governed by the lipoxygenase (LOX) pathway, a metabolic cascade that converts polyunsaturated fatty acids into a variety of bioactive compounds known as oxylipins.

The biosynthesis of C6-GLVs, including hexenal, begins with the release of α-linolenic acid (C18:3) or linoleic acid (C18:2) from chloroplast membranes by the action of lipases.[2] These fatty acids then serve as substrates for 13-lipoxygenase (13-LOX), which catalyzes the insertion of molecular oxygen to form 13-hydroperoxy-linolenic acid (13-HPOT) or 13-hydroperoxy-linoleic acid (13-HPOD), respectively.[3]

The crucial step in hexenal formation is the cleavage of these hydroperoxides by the enzyme hydroperoxide lyase (HPL), a member of the cytochrome P450 family (CYP74B).[4][5] HPL cleaves the 13-hydroperoxides to yield a C6 aldehyde and a C12 oxo-acid.[6] Specifically, the cleavage of 13-HPOT produces (Z)-3-hexenal, while the cleavage of 13-HPOD yields hexanal.[6]

(Z)-3-hexenal is often rapidly and spontaneously, or enzymatically, isomerized to the more stable (E)-2-hexenal, also known as "leaf aldehyde".[2][3] This isomerization can be catalyzed by a specific (Z)-3:(E)-2-hexenal isomerase.[2] Further enzymatic modifications by alcohol dehydrogenases (ADH) and acetyltransferases can convert these aldehydes into their corresponding alcohols ((Z)-3-hexenol, (E)-2-hexenol) and esters ((Z)-3-hexenyl acetate), creating the complex blend of volatiles characteristic of a wounded plant.[3]

Quantitative Data on Hexenal

The production and biological activity of hexenal are highly dependent on concentration. The following tables summarize key quantitative data from the literature.

Table 1: Emission Rates of Hexenals from Damaged Plants

| Plant Species | Hexenal Isomer(s) | Emission Rate (ng/g Fresh Weight) | Reference |

| Vigna radiata | Total GLVs | 92,850 ± 18,478 | [7] |

| Zea mays | Total GLVs | 18,337 ± 6,167 | [7] |

| Capsicum annuum | Hexanal | 10,022 ± 3,659 | [7] |

| Helianthus tuberosus | Hexanal | 99 ± 14 | [7] |

Table 2: Enzyme Kinetic Properties

| Enzyme | Substrate | Km (µM) | Source Organism | Reference |

| Hexenal Reductase | (Z)-3-Hexenal | 32.7 | Arabidopsis thaliana | [8] |

| Hexenal Reductase | n-Heptanal | 84 | Arabidopsis thaliana | [8] |

| Hexenal Reductase | Cinnamaldehyde | 8.46 | Arabidopsis thaliana | [8] |

| Lipoxygenase | Linoleic Acid | 21 - 167 (pH dependent) | Soybean | [9] |

| Hydroperoxide Lyase | 13-HPOT | - | Watermelon | [10] |

Table 3: Antimicrobial Activity of Hexenal

| Microorganism | Hexenal Isomer | Effective Concentration | Effect | Reference |

| Botrytis cinerea | (E)-2-Hexenal | 369 µL/L | Highest antifungal effect | [11][12] |

| Botrytis cinerea | (E)-2-Hexenal | 100 mM | 100% growth inhibition | [11][12] |

| Geotrichum citri-aurantii | trans-2-Hexenal | 0.50 µL/mL (MIC) | Complete inhibition after 2 days | [13] |

| Geotrichum citri-aurantii | trans-2-Hexenal | 1.00 µL/mL (MFC) | Fungicidal | [13] |

| Aspergillus flavus | (E)-2-Hexenal | 1.0 µL/mL (MIC) | Inhibits spore germination | [14] |

| Aspergillus flavus | (E)-2-Hexenal | 4.0 µL/mL (MFC) | Fungicidal | [14] |

| Escherichia coli (STEC) | Hexanal | 2.24 - 2.52 mg/mL (MBC) | Bactericidal | [15] |

Hexenal in Plant Signaling and Defense

Hexenals are potent signaling molecules that mediate a range of defense responses, both within the damaged plant and in neighboring plants.

Direct Defense

(E)-2-hexenal and other GLVs possess direct antimicrobial and antifungal properties, inhibiting the growth of various pathogens.[11][12][13][14] This provides an immediate chemical barrier at the site of wounding, preventing opportunistic infections.

Indirect Defense: A Call for Help

As herbivore-induced plant volatiles (HIPVs), hexenals play a crucial role in indirect defense by attracting natural enemies of the attacking herbivores, such as parasitic wasps and predatory mites.[16] This "call for help" is a key component of the plant's defense strategy.

Plant-Plant Communication and Priming

Airborne hexenals can be perceived by neighboring, undamaged plants, where they induce a state of "priming."[16] Primed plants exhibit a faster and stronger defense response upon subsequent attack. This includes the increased expression of defense-related genes and the enhanced production of their own defensive volatiles.

Intracellular Signaling Pathways

The perception of hexenal triggers a complex intracellular signaling cascade. Early signaling events include a rapid influx of calcium ions (Ca²⁺) and the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[2]

This initial response is followed by the activation of the jasmonic acid (JA) signaling pathway, a central regulator of plant defense against herbivores and necrotrophic pathogens.[17][18] Hexenal exposure can lead to an increase in endogenous JA levels.[2] The signaling cascade involves key transcription factors such as MYC2, ORA59, and various WRKY proteins, which regulate the expression of a suite of defense-related genes.[2][17][18]

Experimental Protocols

The study of hexenal and other GLVs requires specialized techniques for their collection, identification, and the assessment of their biological activity.

Collection and Analysis of Hexenal

Principle: Volatiles emitted from damaged plant tissue are collected and analyzed by gas chromatography-mass spectrometry (GC-MS).

Methodology:

-

Plant Material: Freshly excised plant tissue (e.g., 20 mg of leaf tissue) is used.[19]

-

Damage Induction: The tissue is mechanically damaged, for example, by grinding with a bead beater.[19]

-

Volatile Collection: The damaged tissue is placed in a sealed vial. Volatiles can be collected from the headspace using solid-phase microextraction (SPME) or by purging the headspace with an inert gas through an adsorbent trap.

-

Analysis: The collected volatiles are thermally desorbed from the SPME fiber or adsorbent trap into the injector of a gas chromatograph coupled to a mass spectrometer (GC-MS) for separation and identification.

-

Quantification: Quantification is achieved by comparing the peak areas of the identified compounds to the peak areas of known concentrations of authentic standards.

Insect Olfactometer Bioassay

Principle: An olfactometer is used to assess the behavioral response of insects to hexenal. Y-tube or multi-arm olfactometers are common designs.

Methodology:

-

Olfactometer Setup: A Y-tube or multi-arm olfactometer is set up with a purified and humidified air stream flowing through each arm towards the base where the insect is released.

-

Odor Source: A solution of hexenal in a suitable solvent (e.g., hexane or paraffin oil) is applied to a piece of filter paper.[20] The solvent is allowed to evaporate, and the filter paper is placed in one arm of the olfactometer. A solvent-only control is placed in the other arm(s).

-

Insect Release: An individual insect is released at the base of the olfactometer.

-

Data Collection: The time the insect spends in each arm and its first choice of arm are recorded. A choice is typically defined as the insect moving a certain distance into an arm and remaining there for a specified time.

-

Replication and Randomization: The experiment is replicated multiple times with new insects for each replicate. The position of the treatment and control arms is randomized between replicates to avoid positional bias.

Electroantennography (EAG)

Principle: EAG measures the summed electrical potential from the olfactory sensory neurons on an insect's antenna in response to an odorant, providing a measure of the overall antennal sensitivity.[20][21]

Methodology:

-

Antenna Preparation: An antenna is carefully excised from a chilled or CO₂-anesthetized insect.[20]

-

Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution.[20]

-

Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. A puff of air carrying a known concentration of hexenal is delivered into this continuous stream.

-

Signal Recording: The change in electrical potential (the EAG response) is amplified and recorded. The amplitude of the negative voltage deflection is measured.

-

Dose-Response: A range of hexenal concentrations is tested to generate a dose-response curve. A solvent-only puff serves as a control.

Implications and Future Directions

The study of hexenal continues to reveal its complex and critical roles in plant biology. For researchers in agriculture, understanding how to manipulate hexenal production and perception could lead to novel strategies for pest control, such as the development of crop varieties with enhanced indirect defense or the use of synthetic GLVs to prime crops against attack.

For drug development professionals, the potent antimicrobial and antifungal properties of hexenal present an interesting avenue for the discovery of new therapeutic agents. Its ability to modulate cellular signaling pathways, such as the JA pathway in plants, suggests that it could have effects on analogous pathways in other organisms, warranting further investigation into its pharmacological potential.

Future research should focus on identifying the specific receptors for hexenal in plants and insects, further elucidating the downstream signaling components, and exploring the full spectrum of its biological activities. A deeper understanding of this seemingly simple "green leaf volatile" will undoubtedly open up new possibilities in fields ranging from sustainable agriculture to human health.

References

- 1. Where do herbivore-induced plant volatiles go? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The WRKY46–MYC2 module plays a critical role in E-2-hexenal-induced anti-herbivore responses by promoting flavonoid accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Eliciting Plant Defenses Through Herbivore-Induced Plant Volatiles’ Exposure in Sweet Peppers [frontiersin.org]

- 4. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Variability in the Capacity to Produce Damage-Induced Aldehyde Green Leaf Volatiles among Different Plant Species Provides Novel Insights into Biosynthetic Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. uat.taylorfrancis.com [uat.taylorfrancis.com]

- 10. Lipoxygenase and hydroperoxide lyase in germinating watermelon seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Antifungal mechanism of (E)-2-hexenal against Botrytis cinerea growth revealed by transcriptome analysis [frontiersin.org]

- 12. Antifungal mechanism of (E)-2-hexenal against Botrytis cinerea growth revealed by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]